

Overcoming poor oral bioavailability of L-365260

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Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720

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Technical Support Center: L-365,260

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor oral bioavailability of L-365,260.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of L-365,260 after oral administration in our animal models. What could be the primary reason for this?

A1: The primary reason for the low and variable oral bioavailability of L-365,260 is its very low aqueous solubility (< 2 µg/mL) and slow dissolution rate in the gastrointestinal (GI) tract.^[1] This poor solubility is considered the rate-limiting step for its absorption.^[1] While first-pass metabolism does occur, studies in rats and dogs have shown that it is not the main contributor to its low bioavailability.^[1]

Q2: Is extensive first-pass metabolism the main cause of L-365,260's poor oral bioavailability?

A2: No, studies have indicated that first-pass metabolism is not the primary reason for the low oral bioavailability of L-365,260.^[1] The hepatic first-pass metabolism was estimated to be around 30% in rats and 14% in dogs, which is not substantial enough to be the main limiting factor.^[1] The core issue lies in its poor absorption due to low solubility and dissolution rate.^[1]

Q3: What are the known metabolic pathways for L-365,260?

A3: The major biotransformation pathways for L-365,260 are hydroxylation and glucuronide conjugation.[2] Following administration, only trace amounts of the unchanged drug are found in urine and bile, indicating that it is extensively metabolized.[2]

Q4: How does the oral bioavailability of L-365,260 differ across species?

A4: There are significant interspecies differences in the oral bioavailability of L-365,260. When administered as a suspension, the bioavailability has been reported to be approximately 13.6% in rats, 8.6% in dogs, and 2% in monkeys.[1][2]

Troubleshooting Guides

Issue: Poor and Variable Absorption with Standard Suspension Formulations

Root Cause: The fundamental issue is the low aqueous solubility of L-365,260, which limits its dissolution in the GI fluid and subsequent absorption across the intestinal membrane.

Recommended Solutions:

- Co-solubilization with Polyethylene Glycol (PEG) 600:
 - Principle: PEG 600 acts as a co-solvent, enhancing the dissolution rate of L-365,260 in the GI tract.[1]
 - Observation: Studies have shown a three- to four-fold increase in bioavailability in rats and a six- to seven-fold increase in dogs when L-365,260 is administered as a solution in PEG 600 compared to a methylcellulose suspension.[1]
 - Actionable Advice: Prepare a solution of L-365,260 in PEG 600 for oral administration.
- Nanoparticle-Based Formulations:
 - Principle: Reducing the particle size of L-365,260 to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and improved bioavailability.[3]
 - Potential Approaches:

- Nanosuspensions: Wet media milling can be used to create a nanocrystalline formulation.[3]
 - Polymeric Nanoparticles: Encapsulating L-365,260 in biodegradable polymers like PLGA can improve its solubility and stability.[4]
 - Lipid-Based Nanoparticles: Formulations such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can enhance absorption.[5]
- Lipid-Based Drug Delivery Systems:
 - Principle: Formulating L-365,260 in lipid-based systems can improve its absorption by utilizing lipid absorption pathways.
 - Potential Formulations:
 - Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions or microemulsions in the GI tract, which can enhance the solubilization and absorption of poorly water-soluble drugs.[6][7]
 - Prodrug Strategies:
 - Principle: A prodrug of L-365,260 could be synthesized to have improved solubility and/or permeability.[8][9] The prodrug would then be converted to the active L-365,260 in vivo.
 - Considerations: This approach requires significant medicinal chemistry effort to design and synthesize a suitable prodrug.

Data Presentation

Table 1: Oral Bioavailability of L-365,260 in Different Formulations and Species

| Species | Formulation | Dose (mg/kg) | Bioavailability (%) | Reference |
|---------|---------------------------------------|---------------|-------------------------------------|-----------|
| Rat | 0.5% Methylcellulose Suspension | 5 | 13.6 | [1] |
| Dog | 0.5% Methylcellulose Suspension | 5 | 8.6 | [1] |
| Monkey | Not Specified | 5 (IV) | ~2 (Oral) | [2] |
| Rat | PEG 600 Solution | Not Specified | 3-4 fold increase vs. suspension | [1] |
| Dog | PEG 600 Solution | Not Specified | 6-7 fold increase vs. suspension | [1] |

Table 2: Pharmacokinetic Parameters of L-365,260 in Humans after a Single 50 mg Oral Dose

| Parameter | Mean Value | Unit | Reference |
|-----------------------------|------------|-------|-----------|
| C _{max} | 503 | ng/mL | [10] |
| t _{max} | 1.25 | hours | [10] |
| t _{1/2} (terminal) | 8 to 12 | hours | [10] |

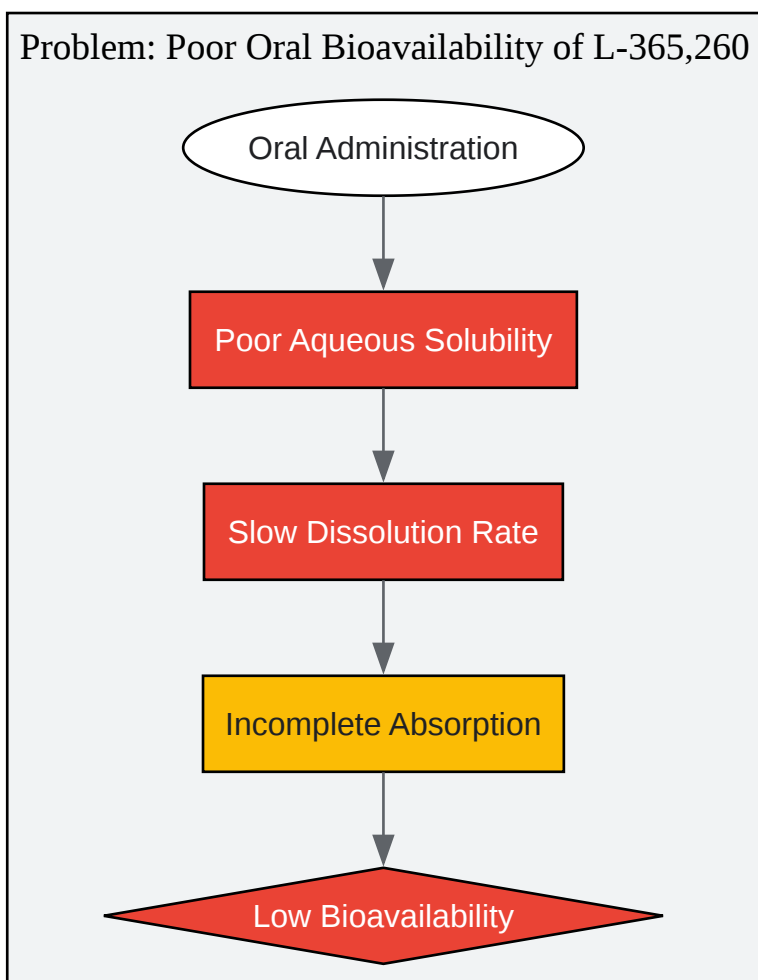
Experimental Protocols

Protocol 1: Preparation of L-365,260 in PEG 600 for Oral Gavage in Rodents

- Materials:
 - L-365,260 powder
 - Polyethylene Glycol (PEG) 600
 - Vortex mixer

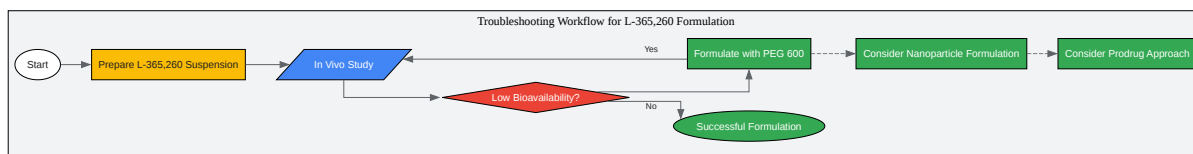
- Sonicator (optional)
- Analytical balance
- Volumetric flasks and pipettes
- Procedure:
 1. Determine the desired concentration of L-365,260 based on the target dose (mg/kg) and the dosing volume for the animal model.
 2. Accurately weigh the required amount of L-365,260 powder.
 3. Measure the corresponding volume of PEG 600.
 4. Gradually add the L-365,260 powder to the PEG 600 while vortexing to facilitate dissolution.
 5. Continue vortexing until a clear solution is obtained. If necessary, sonicate the mixture for short intervals to aid dissolution.
 6. Visually inspect the solution for any undissolved particles.
 7. Administer the solution to the animals via oral gavage at the predetermined volume.

Mandatory Visualizations



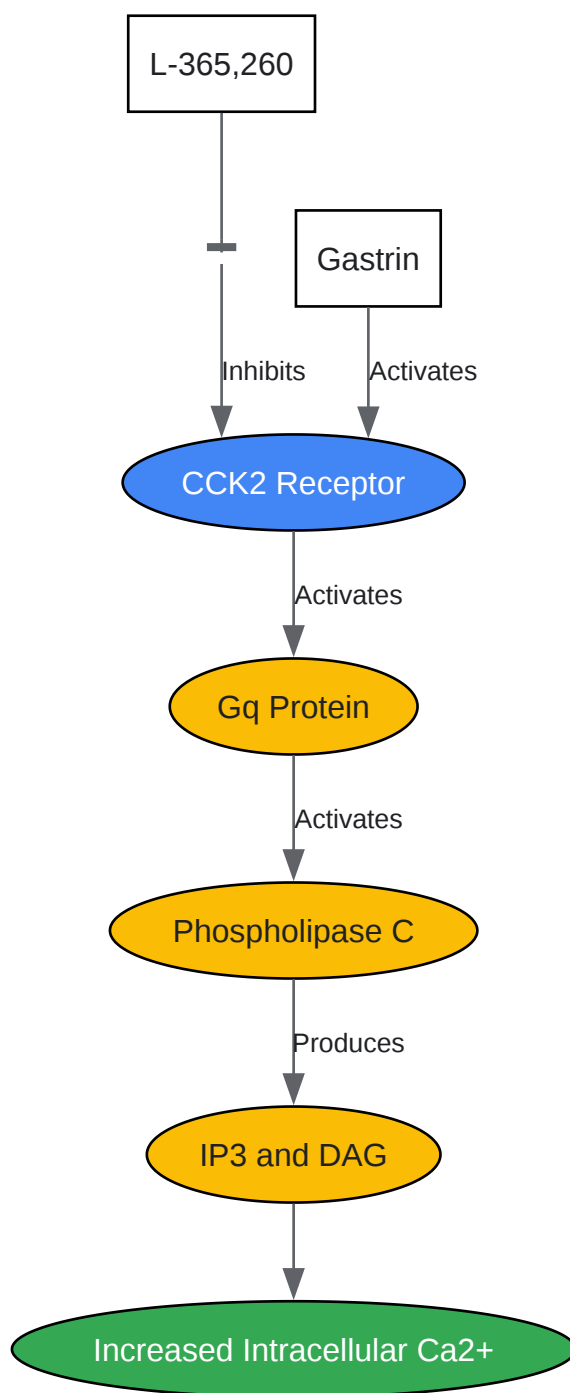
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Caption: Root cause analysis of L-365,260's poor oral bioavailability.



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Caption: A workflow for improving L-365,260 oral bioavailability.



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Caption: L-365,260's mechanism of action at the CCK2 receptor.

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